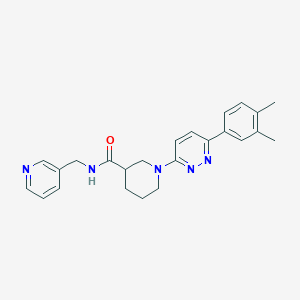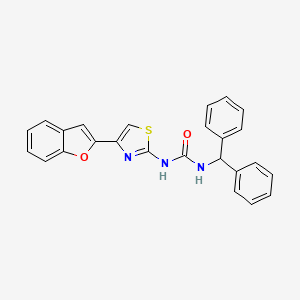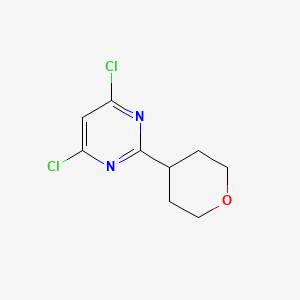![molecular formula C16H14Br2O2 B2396382 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid CAS No. 55223-23-9](/img/structure/B2396382.png)
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid, also known as Bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. It was first synthesized in the 1980s and has since been extensively studied for its potential medical applications.
Scientific Research Applications
Bromophenol Derivatives in Algae Research
A study by Zhao et al. (2004) explored various bromophenol derivatives, including compounds similar to 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid, isolated from the red alga Rhodomela confervoides. These compounds were tested for their activity against human cancer cell lines and microorganisms but were found to be inactive (Zhao et al., 2004).
Structural Analysis and Synthesis
Kumarasinghe et al. (2009) focused on the synthesis of bromophenyl propanoic acid derivatives and their structural analysis using spectroscopic techniques and X-ray crystallography. These studies are crucial for understanding the molecular structure and potential applications of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Oxidation Studies
Norcross et al. (1997) examined the oxidation of various secondary alcohols, including bromophenyl-related compounds. The study provided insights into the chemical behavior and potential applications of these compounds in different reactions (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Pharmacological Applications
Research by Safonov and Nevmyvaka (2020) discussed the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones, highlighting the biological activity of 1,2,4-triazole derivatives in various fields such as agriculture, veterinary medicine, and pharmacy. This study suggests potential pharmacological applications of bromophenyl derivatives (Safonov & Nevmyvaka, 2020).
Analytical Chemistry Applications
In the field of analytical chemistry, Jin et al. (2020) explored the enantioseparation of isomeric bromophenyl propanoic acids, demonstrating the influence of substituents on enantiorecognition. This research is relevant for the development of analytical techniques in chemistry (Jin, Bao, Sun, & Tong, 2020).
properties
IUPAC Name |
3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c17-14-7-3-1-5-11(14)9-13(16(19)20)10-12-6-2-4-8-15(12)18/h1-8,13H,9-10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQZUMWPVGWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2Br)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)





![4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2396314.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)


![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)